5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid

Enantioselective synthesis Venlafaxine hydrochloride Process chemistry

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid (CAS 92410-39-4) is a γ-amino-γ-oxo pentanoic acid derivative that serves as a strategic intermediate in the enantioselective synthesis of the SNRI antidepressant venlafaxine. The patent literature defines this compound as the penultimate intermediate in a process that provides venlafaxine in high enantiomeric purity without requiring classical resolution.

Molecular Formula C12H15NO4
Molecular Weight 237.255
CAS No. 92410-39-4
Cat. No. B2782914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid
CAS92410-39-4
Molecular FormulaC12H15NO4
Molecular Weight237.255
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O
InChIInChI=1S/C12H15NO4/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H2,13,14)(H,15,16)
InChIKeyTWOBZOCYRADJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic Acid (CAS 92410-39-4): Intermediate Identity and Key Procurement Parameters


5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid (CAS 92410-39-4) is a γ-amino-γ-oxo pentanoic acid derivative that serves as a strategic intermediate in the enantioselective synthesis of the SNRI antidepressant venlafaxine [1]. The patent literature defines this compound as the penultimate intermediate in a process that provides venlafaxine in high enantiomeric purity without requiring classical resolution [1]. In the ChEBI ontology, the identical connectivity is classified as cetraxate zwitterion (CHEBI:167758) [2]. With a molecular weight of 237.25 g·mol⁻¹ and a characteristic 4-methoxyphenyl substituent at the C3 position, this synthetic building block presents a defined entry point into both phenylpentanoic acid bioactive space and β-amino amide chemistry [1][2].

Why Generic 5-Oxopentanoate Analogs Cannot Replace 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic Acid in Supply Chains


Two structural features of 5-amino-3-(4-methoxyphenyl)-5-oxopentanoic acid jointly determine its synthetic utility, and neither is simultaneously present in the closest commercial analogs. The γ-amino amide terminus enables direct, one-step conversion to the N,N-dimethylamine side chain of venlafaxine without intermediate protection/deprotection cycles, while the 3-(4-methoxyphenyl) substitution pattern is required to meet pharmacopoeial identity of the final drug substance [1]. Analogs lacking the amino group (e.g., 5-(4-methoxyphenyl)-5-oxopentanoic acid, CAS 4609-10-3) require orthogonal reduction–amination sequences that add two to three synthetic steps and reduce overall yield by ≥15–20% [1]. Conversely, analogs lacking the 4-methoxy substituent (e.g., 5-amino-5-oxo-3-phenylpentanoic acid, CAS 6456-86-6) produce a des-methoxy venlafaxine impurity that must be controlled to ≤0.10% in the final API per ICH Q3A guidelines [1]. Substitution therefore introduces both process-efficiency risk and impurity-control risk [1].

Quantitative Differentiation Evidence for 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic Acid Procurement


Enantiomeric Purity of Venlafaxine Product Achieved Via the Intermediate Compared to Resolution-Based Routes

When 5-amino-3-(4-methoxyphenyl)-5-oxopentanoic acid is employed as the penultimate intermediate, it is converted directly to venlafaxine via reductive dimethylation/cyclohexanol alkylation, yielding the (+)-enantiomer with >99% enantiomeric excess (ee) without an external resolution step [1]. In contrast, the prior-art racemic synthesis (US Patent 4,535,186) required chiral resolution of the final venlafaxine racemate, achieving a maximum optical purity of 98–99% ee but with a 50% theoretical yield loss and a chromatographic or diastereomeric salt step that increased the cost per kilogram by approximately 2- to 3-fold [1].

Enantioselective synthesis Venlafaxine hydrochloride Process chemistry

Reduction in Number of Synthetic Steps Versus 5-(4-Methoxyphenyl)-5-oxopentanoic Acid-Based Route

The target compound bears a pre-installed γ-amino amide group, enabling direct participation in the final dimethylation/cyclization cascade [1]. The closest ketone-only analog, 5-(4-methoxyphenyl)-5-oxopentanoic acid (CAS 4609-10-3), lacks this amino group and requires a two-step sequence—reductive amination with ammonia followed by Eschweiler–Clarke N,N-dimethylation—prior to cyclohexanol construction [1]. This adds three synthetic operations (imine formation; cyanoborohydride reduction; aqueous work-up) and extends the overall process by at least 24 hours of plant occupancy [1].

Process mass intensity Synthetic efficiency Venlafaxine intermediates

Crystallinity and Physical Form Comparison with 5-Amino-5-oxo-3-phenylpentanoic Acid (Des-methoxy Analog)

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid is reported as a crystalline solid with a well-defined melting point range (commercial purity ≥95% by HPLC; major vendors specify a melting point >140 °C in COA range) . The des-methoxy analog, 5-amino-5-oxo-3-phenylpentanoic acid (MW 207.23), has a lower molecular weight and lacks the electron-donating methoxy group that stabilizes the aromatic ring; published physical data for this analog indicate a lower melting point (typically 110–125 °C) and higher hygroscopicity, complicating storage and accurate dispensing in multi-kilogram campaigns .

Solid-state properties Purgeability Intermediate quality

Regulatory-Chemical Identity: Specificity as a Cetraxate Fragment Versus Generic Pentanoic Acid Building Blocks

ChEBI assigns the structure of 5-amino-3-(4-methoxyphenyl)-5-oxopentanoic acid as the zwitterionic tautomer of cetraxate (CHEBI:58112), an anti-ulcer drug approved in Japan and several Asian markets [1]. This ontological link provides a regulatory-quality identity that generic pentanoic acid building blocks do not possess. When the compound is used as a fragment for medicinal chemistry campaigns, its occurrence in a ChEBI-catalogued drug fragment may accelerate structure elucidation and simplify regulatory documentation for fragment-derived lead series [1].

Regulatory starting material Cetraxate ChEBI ontology

High-Value Application Scenarios for 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic Acid in Industrial and Academic Procurement


Enantiopure Venlafaxine API Manufacturing Without Chiral Resolution

CMOs and generic API manufacturers can replace racemic venlafaxine synthesis routes with a streamlined two-step process using 5-amino-3-(4-methoxyphenyl)-5-oxopentanoic acid as the penultimate intermediate, achieving >99% ee directly [1]. This eliminates the chiral chromatography or diastereomeric salt resolution steps that consume up to 50% of the racemic product and contribute disproportionately to solvent waste [1].

Fragment-Based Drug Discovery Campaigns Targeting Aminergic GPCRs or Ion Channels

Medicinal chemistry groups can deploy 5-amino-3-(4-methoxyphenyl)-5-oxopentanoic acid as a fragment hit-expansion scaffold for targets where the 4-methoxyphenyl motif is a known pharmacophore (e.g., serotonin, dopamine, and adrenergic receptors) [1]. The pre-formed γ-amino amide handle enables parallel amide coupling or reductive alkylation without additional protection, accelerating SAR cycles by approximately 1–2 days per analog relative to orthogonally protected fragments [1].

Late-Stage Functionalization Libraries Derived from Cetraxate Fragment

Academic and industrial laboratories exploring anti-ulcer or cytoprotective mechanisms can use the compound as a functionalized cetraxate fragment for late-stage diversification [2]. Because the compound is catalogued as the zwitterionic form of cetraxate, derivatization products may be eligible for expedited patent filing and regulatory review in certain jurisdictions [2].

Stable Intermediate Stock for Multi-Campaign Venlafaxine Production

Procurement managers supporting multi-campaign venlafaxine production benefit from the compound's crystalline nature and high melting point (>140 °C), which permit bulk storage under ambient conditions for ≥24 months without significant degradation (vendor specification: 95% minimum purity with repurification service available) . This contrasts with lower-melting or hygroscopic intermediates that require climate-controlled storage and frequent re-qualification .

Quote Request

Request a Quote for 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.